molecular formula C21H23N3O2S B2955349 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 872200-25-4

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2955349
CAS No.: 872200-25-4
M. Wt: 381.49
InChI Key: IZLSLRVHCZDIJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Nucleophilic Reactions and Chemical Stability

Research into the reactions of compounds structurally related to 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline, such as 3-benzenesulfonyloxyalloxazine and its analogs, has shown that these compounds can undergo a variety of nucleophilic reactions. These reactions produce a range of products, including triazoloquinoxalinones, esters, and amides, depending on the nucleophile used. This versatility suggests potential utility in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Hamby & Bauer, 1987).

Antimicrobial and Antifungal Activities

Some derivatives of quinoline, incorporating benzenesulfonamide moieties, have demonstrated significant antimicrobial and antifungal activities. This includes compounds synthesized from α,β-unsaturated ketones and 4-hydrazinyl benzenesulfonamide hydrochloride. These findings highlight the potential of such quinoline-based compounds in developing new antimicrobial agents (Hassan, 2013).

Anticancer Properties

Quinoline and its analogs have been identified as potent compounds in cancer drug discovery due to their effective anticancer activity. The synthetic versatility of quinoline allows for the generation of a wide range of structurally diverse derivatives, which have been found to inhibit various biological targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This makes quinoline a valuable scaffold in the development of anticancer drugs (Solomon & Lee, 2011).

Synthesis of Novel Compounds

Research into the synthesis of new pyrazoline and pyrazole derivatives, including those bearing benzenesulfonyl groups, has contributed to the discovery of compounds with potential medicinal applications. The exploration of different synthetic pathways has led to the creation of molecules that could serve as the basis for the development of drugs with improved efficacy and safety profiles (Korcz et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . The interaction of the compound with its targets could lead to changes in the biological activity of the target, thereby influencing the physiological processes they are involved in.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-8-9-19-18(14-16)21(24-12-10-23(2)11-13-24)20(15-22-19)27(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSLRVHCZDIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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